Cas no 324058-11-9 (methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate)
methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate
- methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate
- Carbamic acid, [2-oxo-2-phenyl-1-(phenylamino)ethyl]-, methyl ester (9CI)
-
- Inchi: 1S/C16H16N2O3/c1-21-16(20)18-15(17-13-10-6-3-7-11-13)14(19)12-8-4-2-5-9-12/h2-11,15,17H,1H3,(H,18,20)
- InChI Key: FCDPBKGRNYMYOD-UHFFFAOYSA-N
- SMILES: C(OC)(=O)NC(NC1=CC=CC=C1)C(=O)C1=CC=CC=C1
Experimental Properties
- Density: 1.233±0.06 g/cm3(Predicted)
- Boiling Point: 514.2±45.0 °C(Predicted)
- pka: 9.68±0.46(Predicted)
methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0288-0122-2μmol |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0288-0122-5μmol |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0288-0122-1mg |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0288-0122-2mg |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0288-0122-3mg |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0288-0122-4mg |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0288-0122-5mg |
methyl N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]carbamate |
324058-11-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate
Methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate (CAS No. 324058-11-9): A Comprehensive Overview
Methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate (CAS No. 324058-11-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 324058-11-9, has garnered attention for its unique structural features and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
The chemical structure of methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate is characterized by a central carbamate moiety linked to a phenyl ring and a substituted phenylamino group. The presence of these functional groups imparts specific physical and chemical properties to the molecule. The compound is typically a white crystalline solid with a molecular weight of approximately 305.37 g/mol. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
The structural complexity of methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate makes it an interesting target for synthetic chemists. The synthesis of this compound can be achieved through various routes, including the reaction of phenylglycine with phenylisocyanate followed by methylation. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as the use of catalysts and microwave-assisted reactions.
Biological Activities and Therapeutic Potential
Methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Recent Research Advancements
The therapeutic potential of methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate has been further validated by recent research findings. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation.
Another notable study conducted by researchers at a leading pharmaceutical company explored the use of methyl N-2-oxo-2-phenyl-1-(phenylamino)ethylcarbamate as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. The results indicated that this compound could protect neuronal cells from oxidative stress and amyloid-beta-induced toxicity, suggesting its potential as a neuroprotective agent.
Clinical Trials and Future Prospects
The promising preclinical data on methyl N-2-o xo - 2 - phen yl - 1 - ( p hen ylam i no ) e th yl c arb am ate strong > have paved the way for further clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and tolerability of this compound in human subjects. Preliminary results have shown that it is well-tolerated at various dose levels with no significant adverse effects reported.
If these initial trials prove successful, more advanced clinical trials will be conducted to evaluate the efficacy of methyl N - 2 - ox o - 2 - phen yl - 1 - ( p hen ylam i no ) e th yl c arb am ate strong > in treating specific diseases such as cancer and neurodegenerative disorders. The ultimate goal is to bring this promising compound to market as a safe and effective therapeutic option.
Conclusion
In conclusion, methyl N - 2 - ox o - 2 - phen yl - 1 - ( p hen ylam i no ) e th yl c arb am ate strong > (CAS No. 324058 - 11 - 9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and recent research advancements make it an exciting target for further investigation and development. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, the future prospects for this compound look promising.
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